kallidin, des-Arg(10)-
Overview
Description
Synthesis Analysis
The synthesis of des-Arg(10)-kallidin involves specific biochemical processes that ensure the production of this ligand with high affinity for bradykinin B1 receptors. Although specific synthesis details are not provided in the available literature, the functional characterization of des-Arg(10)-kallidin suggests a complex synthesis pathway that preserves its biological activity.
Molecular Structure Analysis
Des-Arg(10)-kallidin is identified by its unique binding affinity to bradykinin B1 receptors, characterized by high-affinity binding sites on cultured rat aortic smooth muscle cells. The molecular structure facilitates specific interactions with the bradykinin B1 receptor, distinguishing it from other ligands through a monoexponential association and dissociation kinetics.
Chemical Reactions and Properties
Des-Arg(10)-kallidin exhibits specific chemical reactions with the bradykinin B1 receptor, leading to increased cytosolic free Ca2+ levels, phosphoinositide turnover, and arachidonic acid release at nanomolar concentrations. These interactions underscore the chemical properties that enable des-Arg(10)-kallidin to modulate cellular signaling pathways effectively.
Physical Properties Analysis
The physical properties of des-Arg(10)-kallidin, such as its binding kinetics (association rate constant k(+1) = 1.5 10(5) M(-1) sec(-1); dissociation rate constant k(-1) = 4.2 10(-5) sec(-1)), are critical for its interaction with the bradykinin B1 receptor. These properties facilitate the precise modulation of receptor activity and downstream signaling processes.
Chemical Properties Analysis
The chemical properties of des-Arg(10)-kallidin are defined by its specificity for the bradykinin B1 receptor, demonstrated through competitive inhibition experiments. This specificity is attributed to the ligand's structure, which enables selective binding and activation of receptor-mediated signaling pathways.
Scientific Research Applications
Connective Tissue Growth : Des-Arg10-kallidin stimulates type I collagen production and increases connective tissue growth factor (CTGF) expression, indicating its potential role in connective tissue development and repair (Ricupero, Romero, Rishikof, & Goldstein, 2000).
Inflammation : This compound enhances the adhesion of polymorphonuclear leukocytes to fibrinogen, fibronectin, and endothelial cells, contributing to leukocyte recruitment to inflammatory sites (Guevara-Lora, Labedz, Skrzeczynska-Moncznik, & Kozik, 2011).
COVID-19 Intervention : Des-Arg10-kallidin and bradykinin activate two G protein-coupled receptors, type 1 and type 2 bradykinin receptors, respectively, which are important targets for COVID-19 intervention (Yin et al., 2021).
Cardiovascular Effects : It acts mainly via the bradykinin type 1 receptor, promoting beneficial cardiovascular effects and potentially contributing to the beneficial and adverse effects of peptidase inhibitor therapy (Campbell, 2006).
Cell Signaling : Des-Arg10-kallidin is an equipotent agonist at the B1-receptor, eliciting Ca2+-signals at an EC50 in the order of 10(-9)M, indicating its role in cell signaling processes (Zubakova, Gille, Faussner, & Hilgenfeldt, 2008).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N13O11/c51-22-8-7-17-33(52)42(66)58-34(18-9-23-55-50(53)54)46(70)63-26-12-21-40(63)48(72)62-25-10-19-38(62)44(68)56-29-41(65)57-35(27-31-13-3-1-4-14-31)43(67)60-37(30-64)47(71)61-24-11-20-39(61)45(69)59-36(49(73)74)28-32-15-5-2-6-16-32/h1-6,13-16,33-40,64H,7-12,17-30,51-52H2,(H,56,68)(H,57,65)(H,58,66)(H,59,69)(H,60,67)(H,73,74)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILVBOHFGXNHCC-TZPCGENMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H73N13O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222058 | |
Record name | Kallidin, des-arg(10)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1032.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
kallidin, des-Arg(10)- | |
CAS RN |
71800-36-7 | |
Record name | Kallidin, des-arg(10)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kallidin, des-arg(10)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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